molecular formula C17H16ClNO B1293317 3-Azetidinomethyl-4'-chlorobenzophenone CAS No. 898771-63-6

3-Azetidinomethyl-4'-chlorobenzophenone

Cat. No.: B1293317
CAS No.: 898771-63-6
M. Wt: 285.8 g/mol
InChI Key: HYHADGBZJUSQTM-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-4’-chlorobenzophenone is an organic compound with the molecular formula C17H16ClNO It is a derivative of benzophenone, where the phenyl ring is substituted with an azetidinomethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-4’-chlorobenzophenone typically involves the reaction of 4-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-4’-chlorobenzophenone may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Continuous flow systems: For efficient and consistent production.

    Purification steps: Including recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-4’-chlorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Alcohol derivatives of the benzophenone moiety.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Azetidinomethyl-4’-chlorobenzophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Material Science: The compound is explored for its potential use in the development of new materials with unique optical or electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-4’-chlorobenzophenone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: A simpler derivative without the azetidinomethyl group.

    3-Azetidinomethyl-4’-cyanobenzophenone: Similar structure but with a cyano group instead of chlorine.

Uniqueness

    3-Azetidinomethyl-4’-chlorobenzophenone: The presence of both the azetidinomethyl group and the chlorine atom provides unique chemical properties and reactivity, making it distinct from other benzophenone derivatives.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHADGBZJUSQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643253
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-63-6
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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